Product packaging for 2H-pyrano[3,2-c]pyridin-2-one(Cat. No.:CAS No. 116922-80-6)

2H-pyrano[3,2-c]pyridin-2-one

Cat. No.: B040033
CAS No.: 116922-80-6
M. Wt: 147.13 g/mol
InChI Key: AVHUAXRCQKTOLS-UHFFFAOYSA-N
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Description

2H-pyrano[3,2-c]pyridin-2-one is a synthetically versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic structure, incorporating both pyran and pyridinone motifs, serves as a privileged pharmacophore for the design and synthesis of novel bioactive molecules. Its primary research value lies in its application as a core building block for the development of potent kinase inhibitors, particularly targeting key oncogenic and inflammatory signaling pathways. The molecule's mechanism of action is typically conferred by its ability to function as an ATP-mimetic, where the pyridin-2-one moiety can engage in critical hydrogen bonding interactions within the kinase's active site, while the planar aromatic system facilitates hydrophobic stacking. Researchers utilize this compound to probe biological processes involving dysregulated kinase activity, including cancer cell proliferation, angiogenesis, and immune responses. Furthermore, its synthetic accessibility allows for extensive derivatization, enabling structure-activity relationship (SAR) studies and the optimization of key drug-like properties such as potency, selectivity, and metabolic stability. As a key intermediate, this compound is indispensable for chemists and biologists aiming to develop next-generation targeted therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B040033 2H-pyrano[3,2-c]pyridin-2-one CAS No. 116922-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrano[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-2-1-6-5-9-4-3-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHUAXRCQKTOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554985
Record name 2H-Pyrano[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116922-80-6
Record name 2H-Pyrano[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2h Pyrano 3,2 C Pyridin 2 One and Its Derivatives

Traditional Synthetic Routes to the 2H-pyrano[3,2-c]pyridin-2-one Scaffold

Traditional methods for synthesizing the this compound scaffold have historically relied on multi-step reactions and various cyclization strategies. researchgate.net These approaches, while foundational, often necessitate stringent reaction conditions and can involve lengthy procedures. researchgate.net

Multi-step Synthetic Strategies

Multi-step syntheses are a cornerstone in the traditional preparation of pyrano[3,2-c]pyridine derivatives. researchgate.netontosight.ai These methods often involve the initial construction of a substituted pyridine (B92270) or pyran ring, followed by subsequent annulation to form the fused heterocyclic system. A classic approach might involve the condensation of 2-pyridinecarboxaldehyde (B72084) with malononitrile (B47326), followed by cyclization and cyclodehydration, with reported yields around 70%. researchgate.net Another multi-step sequence involves the Achmatowicz oxidative cyclization as a key step in a five-step reaction to produce tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives. nih.gov

Cyclization Reactions for Pyrano[3,2-c]pyridine Formation

Cyclization reactions are a prominent feature in the traditional synthesis of the this compound core. researchgate.net The choice of starting materials, catalysts, and reaction conditions significantly dictates the efficiency and outcome of these cyclizations.

One established method involves the formylation of 4-hydroxy-6-methyl-2(1H)-pyridones, which creates a key intermediate. tandfonline.comresearchgate.net This formylated pyridone can then undergo cyclization with reagents like a Wittig reagent or CH-acidic esters to yield the desired 2H-pyrano[3,2-c]pyridine-2,5(6H)-diones. tandfonline.comresearchgate.net For instance, treatment of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with various doubly activated esters in refluxing ethanol (B145695) with piperidine (B6355638) as a catalyst leads to the formation of the bicyclic pyridinone structures. nih.gov This cyclization is believed to proceed through a Knoevenagel condensation followed by an intramolecular lactone formation. nih.gov

The reaction of 1,3-dicarbonyl compounds with suitable propenoates or their equivalents is another effective strategy for constructing the pyrano[3,2-c]pyridine scaffold. A copper-catalyzed approach has been developed for the synthesis of pyrano[3,2-c]pyridine derivatives from 2-aminobenzyl alcohols and 1,3-dicarbonyl compounds. africanjournalofbiomedicalresearch.com Additionally, the electrochemical oxidation of 1,3-dicarbonyl compounds can lead to intramolecular C(sp3)–H/C(sp2)–H cross-coupling, facilitating dehydrogenative cyclization. rsc.org

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, economical, and environmentally friendly synthetic methods. africanjournalofbiomedicalresearch.com These advanced approaches often involve one-pot reactions and the use of green catalysts.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of 2H-pyrano[3,2-c]pyridine derivatives, offering high atom economy and procedural simplicity. africanjournalofbiomedicalresearch.comasianpubs.org These reactions combine three or more starting materials in a single reaction vessel to generate complex products in a single step.

A notable example is the three-component reaction of an aldehyde, malononitrile, and a 4-hydroxy-2-pyridone derivative. researchgate.net This reaction can be efficiently catalyzed by various catalysts, including ionic liquids like [BMIm]Cl, affording pyrano[3,2-c]pyridone derivatives at ambient temperature. researchgate.net Another green approach utilizes urea (B33335) as a novel organo-catalyst for the synthesis of 2-amino-3-cyano-pyrano[3,2-c]chromen-5(4H)-ones in aqueous ethanol at room temperature. acs.org

Microwave-assisted synthesis has also been successfully applied to MCRs for the preparation of pyrano[3,2-c]pyridines. asianpubs.org For instance, the one-pot condensation of malononitrile, ethyl acetoacetate (B1235776), and various aryl aldehydes in the presence of piperazine (B1678402) as a catalyst under solvent-free microwave irradiation provides an efficient and straightforward route to 2-amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitriles. asianpubs.org

A particularly efficient 'on-solvent' multicomponent synthesis involves the transformation of benzaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one using sodium acetate (B1210297) as a catalyst in a small amount of ethanol. researchgate.net This method produces substituted 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles in excellent yields of 92–99%. researchgate.net

The following table summarizes various MCRs for the synthesis of this compound derivatives:

ReactantsCatalyst/ConditionsProduct TypeReference
Aldehyde, Malononitrile, 4-hydroxyquinolin-2(1H)-one or 4-hydroxy-6-methylpyridin-2(1H)-one[BMIm]Cl, ambient temperaturePyrano[3,2-c]pyridone and pyrano[3,2-c]quinoline derivatives researchgate.net
Aldehydes, Malononitrile, C–H-activated acidic compoundsUrea, aqueous ethanol, room temperature2-amino-3-cyano-pyrano[3,2-c]chromen-5(4H)-ones acs.org
Malononitrile, Ethyl acetoacetate, Aryl aldehydesPiperazine, solvent-free, microwave irradiation2-Amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitriles asianpubs.org
Benzaldehydes, Malononitrile, 4-hydroxy-6-methylpyridin-2(1H)-oneSodium acetate, ethanolSubstituted 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles researchgate.net
Knoevenagel Condensation/Michael Addition/Cyclization Sequences

A prevalent strategy for synthesizing pyrano[3,2-c]pyridine derivatives involves a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. mdpi.comresearchgate.net This approach typically begins with the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile or ethyl cyanoacetate (B8463686). researchgate.net The resulting arylidene intermediate then undergoes a Michael addition with a suitable nucleophile, for instance, a 1,3-dicarbonyl compound. mdpi.comresearchgate.net The final step is an intramolecular cyclization to furnish the desired pyran ring fused to the pyridine core. mdpi.com

For example, the reaction of 3,5-((E)-arylidene)-1-alkylpiperidin-4-ones with cyclic 1,3-diketones in refluxing acetic acid yields chromeno[3,2-c]pyridines through a Michael addition/intramolecular O-cyclization/elimination cascade. mdpi.com This method is effective for aldehydes with both electron-donating and electron-withdrawing groups. mdpi.com Similarly, a three-component reaction of 4-hydroxypyridine-2-ones, aldehydes, and dimedone, mediated by SnCl₂·2H₂O, proceeds via a Knoevenagel condensation/Michael addition/Knoevenagel condensation sequence to form chromeno[3,2-c]pyridine-1,9-diones. mdpi.com

Another variation involves the reaction between malononitrile and (E)-3,5-bis(benzylidene)-4-piperidones in ethanol at room temperature, which provides a green and catalyst-free route to 2H-pyrano[2,3-c]pyridine derivatives with high yields and short reaction times. The formal [3+3] cycloaddition approach, which involves a Knoevenagel condensation followed by a 6π-electrocyclization, is also a powerful strategy for constructing fused 2H-pyran motifs. rsc.org

Table 1: Examples of Knoevenagel Condensation/Michael Addition/Cyclization Sequences

ReactantsCatalyst/ConditionsProductYield (%)Reference
3,5-((E)-arylidene)-1-alkylpiperidin-4-ones, cyclic 1,3-diketonesAcetic acid, refluxChromeno[3,2-c]pyridinesExcellent mdpi.com
4-hydroxypyridine-2-ones, aldehydes, dimedoneSnCl₂·2H₂O, ethanol, 70 °CChromeno[3,2-c]pyridine-1,9-dionesHigh mdpi.com
Malononitrile, (E)-3,5-bis(benzylidene)-4-piperidonesEthanol, room temperature2H-pyrano[2,3-c]pyridine derivativesHigh
Reactions Involving Isocyanides and Ugi Reactions

Isocyanide-based multicomponent reactions (MCRs), particularly the Ugi reaction, offer an efficient pathway to complex molecules, including precursors to pyrano[3,2-c]pyridine systems. The Ugi four-component reaction (U-4CR) combines an oxo-component, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.org While direct synthesis of the pyrano[3,2-c]pyridin-2-one core via a standard Ugi reaction is not commonly reported, this methodology is crucial for creating highly functionalized acyclic intermediates that can undergo subsequent cyclization to form various heterocyclic structures. beilstein-journals.orgrsc.org

The versatility of the Ugi reaction allows for the incorporation of diverse substituents, which can be strategically chosen to facilitate a post-Ugi transformation into the desired fused ring system. For instance, by using bifunctional starting materials, such as an amino acid, the Ugi reaction can be reduced to a three-component process (U-3CR). beilstein-journals.org The products of these reactions can be designed to contain the necessary functionalities for a subsequent intramolecular cyclization to form the pyran ring. The use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as solvents has been shown to facilitate interrupted Ugi reactions, leading to the construction of complex polycyclic spiroindolines from tryptamine-derived isocyanides. rsc.org

Cascade Synthesis Methodologies

Cascade reactions, also known as domino or tandem reactions, provide an elegant and atom-economical approach to the synthesis of complex molecules like pyrano[3,2-c]pyridines from simple starting materials in a single pot. acs.orgnih.gov These reactions involve a series of intramolecular transformations where the product of one step becomes the substrate for the next.

One notable example is a four-molecule cascade reaction for the one-pot synthesis of 2,4,4-trimethyl-2-(phenylamino)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromen-5-ones. acs.orgnih.gov This reaction involves the intermolecular condensation of anilines, 4-hydroxy-chromen-2-ones, and acetone. acs.orgnih.gov The proposed mechanism involves the initial formation of an enamine from aniline (B41778) and acetone, and a Knoevenagel-type adduct from 4-hydroxychromen-2-one and acetone. A subsequent Michael addition-type reaction between these two intermediates leads to the final product. acs.orgnih.gov

Another innovative cascade approach is a five-molecule reaction that produces spiro[benzo[b] chemmethod.comresearchgate.netdiazepine-2,2′-pyrano[3,2-c]chromen]-5′-ones from the condensation of 4-hydroxychromen-2-ones, acetone, and benzene-1,2-diamine. acs.org These cascade methodologies are highly efficient in building molecular complexity from simple and readily available starting materials.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. africanjournalofbiomedicalresearch.com This technique has been successfully applied to the synthesis of 2H-pyrano[3,2-c]pyridine derivatives. asianpubs.orgresearchgate.net

An efficient and environmentally friendly three-component reaction for the synthesis of pyrano[3,2-c]pyridine derivatives utilizes microwave irradiation in a solvent-free setting. asianpubs.org The reaction between malononitrile, ethyl acetoacetate, and various benzaldehydes in the presence of a catalytic amount of piperazine proceeds smoothly under microwave heating to afford the desired products. asianpubs.org

In another example, the regioselective synthesis of pyrano[2,3-c]pyridines was achieved through a multicomponent reaction of aromatic aldehydes, ethyl cyanoacetate or malononitrile, and 3-hydroxy picolinic acid. researchgate.net Using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, the reaction proceeds efficiently under microwave irradiation, demonstrating the advantages of this technology in synthesizing fused heterocyclic systems. researchgate.net Some annulated 2H-pyran derivatives have also been synthesized via a domino Knoevenagel reaction followed by a 6π electrocyclization under microwave irradiation in solvent- and catalyst-free conditions. tandfonline.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

ReactionMethodConditionsTimeYield (%)Reference
Benzaldehyde, Malononitrile, Ethyl AcetoacetateMicrowavePiperazine, Solvent-freeShortHigh asianpubs.org
Aromatic Aldehydes, Ethyl Cyanoacetate, 3-Hydroxy Picolinic AcidMicrowaveDMAP, Ethanol1 min85 researchgate.net
Aromatic Aldehydes, Ethyl Cyanoacetate, 3-Hydroxy Picolinic AcidConventional HeatingDMAP, EthanolLongerLower researchgate.net
Indane-1,3-dione, 3-methylbut-2-enalMicrowaveSolvent/catalyst-free, 120 °C12 min- tandfonline.com

Catalytic Methods in Pyrano[3,2-c]pyridine Synthesis

The use of catalysts is central to many synthetic routes for pyrano[3,2-c]pyridines, as they can significantly improve reaction efficiency and selectivity. Both homogeneous and heterogeneous catalysts have been employed.

Brönsted Acidic Ionic Salts as Catalysts

Brönsted acidic ionic liquids (BAILs) have gained attention as environmentally benign and reusable catalysts for various organic transformations. rsc.orgresearchgate.net In the context of pyran-fused heterocycles, a novel benzimidazole-based Brönsted acidic ionic salt, benzimidazolium dihydrogen phosphate, has been shown to be an efficient catalyst for the preparation of pyrano[2,3-d]pyrimidines and pyrano[3,2-c]chromenes. chemmethod.com This catalyst offers advantages such as low catalyst loading, simple work-up, short reaction times, and high yields. chemmethod.com

Another example is the use of 1-butane sulfonic acid-3-methylimidazolium tosylate ([BSMIM]OTs) as a catalyst for the tandem cyclization of 4-hydroxycoumarin (B602359) with chalcones to synthesize pyrano[3,2-c]coumarins under solvent-free conditions. rsc.orgresearchgate.net This reaction likely proceeds through a Michael addition followed by cyclization. rsc.org The catalyst is recyclable, adding to the green credentials of the method. rsc.orgresearchgate.net

Heterogeneous Catalysis (e.g., MgO-SBA-15)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling, making them suitable for green and sustainable chemical processes. researchgate.netresearchgate.net MgO-SBA-15, a mesoporous silica-based material, has been utilized as an efficient heterogeneous catalyst for the one-pot synthesis of pyrano[3,2-c]chromene derivatives. researchgate.netresearchgate.net This catalyst facilitates the multicomponent reaction of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin under solvent-free and room temperature conditions, affording excellent yields. researchgate.netresearchgate.net

The catalytic activity of MgO-SBA-15 is attributed to its basic properties. researchgate.net The catalyst can be recovered and reused multiple times without a significant loss in its activity. researchgate.net Other heterogeneous catalysts, such as tin pyrophosphate (SnP₂O₇), have also been reported for the synthesis of dihydropyrano[3,2-c]chromenes with high yields and short reaction times. ijcce.ac.ir Amino-functionalized SBA-15 has also been used as a catalyst for the synthesis of pyrano[2,3-c]-pyrazole derivatives. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of their physicochemical and biological properties. A variety of methods have been established to introduce functional groups at different positions of the heterocyclic system.

Strategies for Introduction of Functional Groups

The introduction of functional groups onto the 2H-pyrano[3,2-c]pyridine core is crucial for developing derivatives with diverse properties. africanjournalofbiomedicalresearch.com Several strategies have been employed to achieve this, primarily by utilizing appropriately substituted starting materials.

One common approach involves the reaction of 4-hydroxy-6-methyl-2(1H)-pyridones with diethyl malonates, which leads to the formation of pyrano[3,2-c]pyridines. tandfonline.com The substituents on the resulting pyranone ring can be further modified. For instance, degradation of these pyrano[3,2-c]pyridines can yield the corresponding ketones, which can then be condensed with hydroxylamine (B1172632) or phenylhydrazine (B124118) hydrochloride to introduce further functionalization. tandfonline.com

Another strategy involves the formylation of 4-hydroxy-6-methyl-2(1H)-pyridones to produce 2-oxopyridine-3-carbaldehydes. tandfonline.com These aldehydes can then undergo cyclization with a Wittig reagent or with CH-acidic esters, such as ethyl acetoacetate or ethyl p-nitrophenylacetate, in the presence of a base like piperidine, to yield 3-substituted pyrano[3,2-c]pyridine-2,5-diones. tandfonline.com This method allows for the introduction of acetyl or p-nitrophenyl groups at the 3-position.

Furthermore, multicomponent reactions have been utilized to synthesize highly functionalized 2H-pyrano[3,2-c]pyridine derivatives. For example, a one-pot condensation of malononitrile, ethyl acetoacetate, and various aryl aldehydes in the presence of a piperazine catalyst under solvent-free microwave-assisted conditions yields 2-amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitriles. asianpubs.org This approach is efficient and allows for the incorporation of diverse aromatic substituents. The use of different starting materials with various functional groups in these reactions provides access to a wide range of pyrano[3,2-c]pyridine derivatives. africanjournalofbiomedicalresearch.com

Synthesis of 2-Imino-2H-pyrano[3,2-c]pyridin-5(6H)-ones

The synthesis of 2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-one derivatives has been achieved through various synthetic routes, often involving multicomponent reactions. These compounds are of interest due to their potential biological activities and fluorescent properties. researchgate.netresearchgate.net

One reported method involves a one-pot cascade synthesis reacting triethyl orthoformate (TEOF), primary amines, and 2H-iminopyranes in the presence of acetic anhydride (B1165640) at 80 °C. researchgate.netresearchgate.net This approach has been shown to be versatile, accommodating a range of primary amines including aromatic, cyclic, and aliphatic amines, leading to a library of new 2-imino-2H-pyrano[3,2-c]pyridin-5(6H)-one derivatives. researchgate.netresearchgate.net

Another synthetic strategy involves the reaction of pyridoxal (B1214274) hydrochloride with N-arylcyanoacetamides and aromatic amines, which has been reported to produce 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides. africanjournalofbiomedicalresearch.comresearchgate.net These compounds have demonstrated notable antibacterial and antifungal activities. africanjournalofbiomedicalresearch.comresearchgate.net

The general reactivity of these synthetic schemes allows for the incorporation of various substituents, influencing the properties of the final products. The choice of primary amine, in particular, plays a significant role in determining the substitution pattern on the imino group.

Synthesis of Dihydro-2H-pyrano[3,2-c]pyridin-2-ones

The synthesis of dihydro-2H-pyrano[3,2-c]pyridin-2-ones can be achieved through multicomponent reactions. A notable example is a four-component reaction involving arylamines, dimethyl acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones. acs.org The selective formation of the dihydropyran ring is dependent on the structure of the cyclic 1,3-diketone used in the reaction. acs.org

The proposed mechanism for this transformation involves the initial formation of a β-enamino ester from the reaction of the arylamine with dimethyl acetylenedicarboxylate. acs.org This intermediate then undergoes a Michael addition to an arylidine cyclic 1,3-diketone, which is formed in situ. Subsequent cyclization and rearrangement lead to the formation of the 3,4-dihydro-2H-pyran ring fused to the pyridine system. acs.org This multicomponent approach allows for the efficient construction of structurally diverse 3,4-dihydro-2H-pyrano[3,2-c]pyridin-2-one derivatives in a single synthetic operation.

Synthesis of 2H-Pyrano[3,2-c]pyridine-2,5(6H)-diones

The synthesis of 2H-pyrano[3,2-c]pyridine-2,5(6H)-diones has been accomplished through several synthetic routes, primarily starting from 4-hydroxy-2-pyridone derivatives. These compounds are of interest as they are oxygen analogs of some biologically active 1,6-naphthyridines and are also known for their fluorescent properties. tandfonline.com

One established method involves the formylation of 4-hydroxy-6-methyl-2(1H)-pyridones, followed by cyclization of the resulting 2-oxopyridine-3-carbaldehydes. tandfonline.comtandfonline.com This cyclization can be achieved in two ways:

Wittig Reaction: Treatment of the aldehydes with a Wittig reagent in refluxing toluene (B28343) leads to the formation of 3,4-unsubstituted pyranopyridines through spontaneous lactonization. tandfonline.com

Knoevenagel Condensation: Reaction of the aldehydes with CH-acidic esters, such as ethyl acetoacetate or ethyl p-nitrophenylacetate, in the presence of a catalytic amount of piperidine, yields 3-substituted pyrano[3,2-c]pyridine-2,5-diones. tandfonline.com

Another approach involves the reaction of 4-hydroxy-6-methyl-2(1H)-pyridones directly with methyl 3-amino-2-butenoate, which yields the corresponding 4,7-dimethylpyrano[3,2-c]pyridines. tandfonline.comresearchgate.net Furthermore, the synthesis of 3-substituted 7-methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-diones has been reported starting from 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one, which is derived from commercially available 4-hydroxy-6-methyl-2H-pyran-2-one. nih.gov This involves a one-pot Knoevenagel condensation and intramolecular lactonization. nih.gov

Additionally, the synthesis of novel 2,5,7-trioxo-pyrano[3,2-c]pyridines has been achieved through the intramolecular cyclization of functionalized 6-pyronylacetamides. africanjournalofbiomedicalresearch.com These pyronylacetamides are prepared from the reaction of arylisocyanates and methyl 2-oxo-2H-pyran-6-acetate. africanjournalofbiomedicalresearch.com

A selection of synthesized 2H-pyrano[3,2-c]pyridine-2,5(6H)-dione derivatives is presented in the table below.

Table 1: Examples of Synthesized 2H-Pyrano[3,2-c]pyridine-2,5(6H)-dione Derivatives

Starting Material Reagent Product Yield (%) Reference
3-Formyl-4-hydroxy-6-methyl-1-benzyl-2(1H)-pyridone (EtO)2P(O)CH2COOEt 7-Methyl-1-benzyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione 55 tandfonline.com
3-Formyl-4-hydroxy-6-methyl-1-phenethyl-2(1H)-pyridone (EtO)2P(O)CH2COOEt 7-Methyl-1-phenethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione 62 tandfonline.com
3-Formyl-4-hydroxy-6-methyl-1-(4-nitrophenyl)-2(1H)-pyridone (EtO)2P(O)CH2COOEt 7-Methyl-1-(4-nitrophenyl)-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione 58 tandfonline.com
3-Formyl-4-hydroxy-6-methyl-1-benzyl-2(1H)-pyridone Ethyl acetoacetate 3-Acetyl-7-methyl-1-benzyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione 71 tandfonline.com
3-Formyl-4-hydroxy-6-methyl-1-phenethyl-2(1H)-pyridone Ethyl acetoacetate 3-Acetyl-7-methyl-1-phenethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione 75 tandfonline.com

Synthetic Transformations into Related Fused Heterocyclic Systems

The this compound core serves as a versatile scaffold for the synthesis of other fused heterocyclic systems, including pyrano[3,2-c]quinolines, pyrano[3,2-c]chromenes, and pyrano[3,2-c]pyridazines. These transformations often involve multicomponent reactions or subsequent modifications of pre-formed pyranopyridine derivatives.

Pyrano[3,2-c]quinolines:

The synthesis of pyrano[3,2-c]quinoline derivatives can be achieved through several routes. One common method is a one-pot multicomponent condensation of 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes. nih.gov This reaction proceeds via a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 2,4-dihydroxy-1-methylquinoline and subsequent cyclization. nih.gov Another approach involves the reaction of 4-hydroxyquinolines with arylmethylenemalononitriles. ekb.eg

Furthermore, 2H-pyrano[3,2-c]quinolin-2-ones can be synthesized by the cyclocondensation of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids. researchgate.net These pyrano[3,2-c]quinolin-2-ones can be further transformed. For instance, hydrolysis with sodium hydroxide (B78521) yields oxoquinolinylphenylacrylic acids, and oxidation with m-CPBA followed by rearrangement in refluxing acetic anhydride produces 2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. researchgate.net The chemical reactivity of pyrano[3,2-c]quinoline-3-carbonitriles has also been explored, leading to a variety of annulated pyrano[3,2-c]quinolines through reactions with nitrogen nucleophiles. researchgate.net

Table 2: Synthesis of Pyrano[3,2-c]quinoline Derivatives

Reactants Catalyst/Conditions Product Reference
2,4-Dihydroxy-1-methylquinoline, malononitrile, aromatic aldehydes One-pot multicomponent condensation Pyrano[3,2-c]quinoline analogues nih.gov
4-Hydroxyquinolines, arylmethylenemalononitriles Reflux 4H-Pyrano[3,2-c]quinoline derivatives ekb.eg

Pyrano[3,2-c]chromenes:

The synthesis of pyrano[3,2-c]chromene derivatives often involves the reaction of 4-hydroxycoumarins with various reagents. For example, 2H-pyrano[3,2-c]chromene-2,5(6H)-diones have been prepared by reacting 4-hydroxycoumarins with Baylis-Hillman adducts. nih.gov Another method involves a one-pot reaction of 4-hydroxycoumarins with ethyl 3-oxo-3-phenylpropanoates in the presence of ammonium (B1175870) salts or aminocrotonates under solvent-free conditions. rsc.org

Multicomponent reactions are also employed in the synthesis of pyrano[3,2-c]chromenes. A three-component reaction of aromatic aldehydes, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, and 4-hydroxy-2H-chromen-2-one in acetic acid yields 3-benzo[d]imidazol-2(3H)-ylidene substituted pyrano[3,2-c]chromen-2-ones. sioc-journal.cn Additionally, new derivatives of pyrano[3,2-c]chromene-diones have been synthesized through a multicomponent reaction of aromatic aldehydes, indan-1,3-dione, and 4-hydroxycoumarin in water, catalyzed by a Fe3O4@SiO2@dapsone-Cu nanocomposite. frontiersin.org

Pyrano[3,2-c]pyridazines:

Information regarding the direct synthesis of pyrano[3,2-c]pyridazines from this compound was not prominently found in the provided search results. However, the general principles of heterocyclic transformations suggest that the pyranone ring of the this compound system could potentially be opened and re-closed with hydrazine (B178648) derivatives to form the pyridazine (B1198779) ring. This would be analogous to the conversion of other pyranones to pyridazinones. Further research would be needed to establish specific synthetic protocols for this transformation.

Reactivity and Mechanistic Organic Chemistry of 2h Pyrano 3,2 C Pyridin 2 One Systems

Ring Transformation Reactions

The 2H-pyran-2-one ring system is known to undergo ring-opening and rearrangement reactions, particularly when subjected to nucleophilic reagents. clockss.org These transformations often lead to the formation of new heterocyclic or carbocyclic structures.

The 2H-pyrano[3,2-c]pyridin-2-one system possesses multiple electrophilic centers, making it susceptible to attack by nucleophiles at positions C-2, C-4, and C-6. clockss.org Such reactions typically initiate a cascade of events leading to the opening of the pyranone ring and subsequent recyclization into different scaffolds. clockss.orgimist.ma

Nitrogen-containing nucleophiles, such as primary and secondary amines, hydrazines, and hydroxylamine (B1172632), have been extensively studied in their reactions with pyran-2-one derivatives. imist.ma For instance, the reaction of 3-benzoylamino-2H-pyran-2-ones with various amines can lead to the exchange of substituents or cyclization into 2H-pyrano[3,2-c]pyridine derivatives. researchgate.net Specifically, 5,6-disubstituted 3-benzoylamino-2H-pyran-2-ones can be converted into 3-benzoylamino-6-(2-dimethylamino-1-ethenyl)-5-ethoxycarbonyl-2H-pyran-2-one, which upon reaction with aromatic or heteroaromatic amines, yields the corresponding substituted 6-(2-amino-1-ethenyl)-2H-pyran-2-ones. These intermediates can then be cyclized in a basic medium to afford 2H-pyrano[3,2-c]pyridine derivatives. researchgate.net

The reaction of pyrano[3,2-c]azepines bearing a free amino group at position 3 with hydrazine (B178648) hydrate (B1144303) results in the formation of 1,4-dihydropyridazino[4,3-c]azepines as the major products. clockss.org This transformation highlights the susceptibility of the pyranone ring to undergo ring enlargement and conversion into a different heterocyclic system. clockss.org

The interaction of 2H-furo[3,2-b]pyran-2-ones with various N-nucleophiles demonstrates that the reaction's direction is dependent on the type of nucleophile used. beilstein-journals.org Aliphatic amines typically lead to the formation of enamines, while dinucleophiles like hydrazines cause recyclization through the opening of the furan (B31954) ring, resulting in substituted pyrazol-3-ones. beilstein-journals.org

A study on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines showed that the pyranone ring undergoes recyclization to form dihydropyrrolone derivatives. beilstein-journals.org

Below is a table summarizing the reactions of this compound analogues with various nucleophiles and the resulting products.

ReactantNucleophileProductReference
3-Benzoylamino-6-(2-dimethylamino-1-ethenyl)-5-ethoxycarbonyl-2H-pyran-2-oneAromatic/Heteroaromatic Amines2H-Pyrano[3,2-c]pyridine derivatives researchgate.net
Pyrano[3,2-c]azepines with 3-amino groupHydrazine hydrate1,4-Dihydropyridazino[4,3-c]azepines clockss.org
2H-Furo[3,2-b]pyran-2-onesAliphatic aminesEnamines beilstein-journals.org
2H-Furo[3,2-b]pyran-2-onesHydrazinesPyrazol-3-ones beilstein-journals.org
N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamideAminesDihydropyrrolones beilstein-journals.org

The reaction of 2H-pyran-2-ones with nucleophiles often proceeds through a ring-opening mechanism. clockss.org The initial nucleophilic attack at one of the electrophilic centers of the pyranone ring leads to the cleavage of the ester bond and the formation of an open-chain intermediate. clockss.orgbeilstein-journals.org This intermediate can then undergo various transformations, including rearrangement and recyclization, to yield a diverse array of products. clockss.orgimist.ma

For example, the hydrolysis of 2H-pyrano[3,2-c]quinolin-2-ones with sodium hydroxide (B78521) results in the opening of the pyranone ring to form oxoquinolinylphenylacrylic acids. researchgate.net Another example is the reaction of 2-pyridyl-2H-pyran-2-one with hydrazine hydrate, which, depending on the solvent, can yield an open-ring dihydrazonohydrazide intermediate or cyclized dihydropyridazine (B8628806) and pyridazine (B1198779) products. clockss.org

The rearrangement of pyran-2-ones can also be induced by other reagents. For instance, the Schmidt reaction on certain pyrano[2,3-c]azepine precursors leads to ring enlargement and the formation of pyrido[2,3-c]azepines. clockss.org Furthermore, the oxidation of 2H-pyrano[3,2-c]quinolin-2-ones with m-CPBA to the corresponding N-oxide, followed by rearrangement in refluxing acetic anhydride (B1165640), yields 2H-pyrano[3,2-c]quinoline-2,5(6H)-diones. researchgate.net

These ring-opening and rearrangement pathways underscore the synthetic versatility of the 2H-pyran-2-one scaffold, allowing for its conversion into a wide range of other heterocyclic systems. clockss.orgimist.ma

Reactions with Electrophilic Reagents

While 2H-pyran-2-ones are generally more susceptible to nucleophilic attack, they can also react with electrophiles. The aromatic character of the 2H-pyran-2-one ring system allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, which typically occur at the C-3 and C-5 positions. clockss.org

The reaction of 2H-pyrano[3,2-c]quinolin-2-ones with oxidizing agents provides an example of electrophilic attack. Treatment of these compounds with m-chloroperoxybenzoic acid (m-CPBA) leads to the oxidation of the quinoline (B57606) nitrogen, forming the corresponding 2H-pyrano[3,2-c]quinoline 6-oxide. researchgate.net This N-oxide can then undergo further rearrangement reactions. researchgate.net

Diels-Alder Reactions and Photochemical Reactions

2H-Pyran-2-one derivatives are versatile dienes in Diels-Alder reactions, also known as [4+2] cycloadditions. clockss.orgchim.it They can react with various dienophiles, including both alkenes and alkynes, to construct six-membered rings. chim.it Unsubstituted 2H-pyran-2-ones are generally considered electron-rich dienes and therefore react best with electron-poor dienophiles in normal electron demand (NED) Diels-Alder reactions. chim.it

The presence of substituents on the 2H-pyran-2-one ring significantly influences its reactivity and the electronic demand of the Diels-Alder reaction. chim.it Electron-donating groups enhance the reactivity towards electron-poor dienophiles (NED), while strong electron-withdrawing groups can reverse the electronic demand, making the pyranone an electron-poor diene that reacts with electron-rich dienophiles in inverse-electron demand (IED) Diels-Alder reactions. chim.it

When alkynes are used as dienophiles, the initial cycloadducts are unstable and typically undergo a retro-Diels-Alder reaction with the elimination of carbon dioxide to form highly substituted aromatic compounds, such as aniline (B41778) derivatives. chim.itrsc.org The reaction of 3-acylamino-2H-pyran-2-ones with dialkyl acetylenedicarboxylates, for example, provides a route to substituted dialkyl 3-aminophthalates. mdpi.com

With alkenes as dienophiles, the initially formed 2-oxabicyclo[2.2.2]oct-5-en-3-one systems can sometimes be isolated, but they often eliminate CO2 to yield cyclohexadiene intermediates. chim.itmdpi.com These intermediates can then be aromatized to aniline derivatives or participate in a second Diels-Alder reaction. mdpi.com A tandem hetero-Diels-Alder/Mannich reaction approach has been described for the synthesis of a hexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one core. researchgate.net

Photochemical reactions of 2H-pyran-2-one systems have also been investigated. clockss.orgacs.orgacs.org UV irradiation can induce various transformations, including 6π-electrocyclization. researchgate.net For instance, photochemical methods have been used to prepare benzo[a]pyrano[3,2-c]phenazin-4-ones from quinoxalines bearing a 4-pyranone unit. researchgate.net The photochemistry of 2-pyrone itself can lead to the formation of cyclobutadiene. acs.org

Reaction Mechanisms in Pyrano[3,2-c]pyridine Derivative Formation

The synthesis of 2H-pyrano[3,2-c]pyridine derivatives often involves multi-component reactions or tandem processes where the final heterocyclic system is assembled in a sequential manner. researchgate.netafricanjournalofbiomedicalresearch.comasianpubs.org Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and controlling product formation.

One common strategy for constructing the 2H-pyrano[3,2-c]pyridine skeleton involves the cyclization of appropriately substituted 2H-pyran-2-ones. researchgate.net For example, the synthesis of 2H-pyrano[3,2-c]pyridine derivatives can be achieved by the base-mediated cyclization of 3-benzoylamino-6-(2-arylamino-1-ethenyl)-2H-pyran-2-ones. researchgate.net

Another approach involves the Knoevenagel condensation followed by a 6π-electrocyclization. rsc.org For instance, the reaction of 4H-chromene-3-carbaldehydes with 1,3-dicarbonyl compounds, catalyzed by ammonium (B1175870) acetate (B1210297), proceeds through a conjugated 1-oxatriene intermediate that undergoes a 6π-electrocyclization to form fused pyrano[2,3-b]pyrans. rsc.org A similar mechanism is proposed for the formation of pyrano[2,3-d]pyrimidine derivatives, where a Knoevenagel condensation product undergoes a Michael addition followed by cyclization. nih.govresearchgate.net

A plausible mechanism for the formation of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles involves the nucleophilic attack of malononitrile (B47326) on α-aroylketene dithioacetals, followed by intramolecular O-cyclization. acs.org

The formation of pyrano[2,3-c]pyrazoles can proceed through a multi-component reaction where an enaminonitrile is first formed, followed by cyclization. nih.gov A proposed mechanism for the synthesis of certain pyrano[2,3-c]pyrazole derivatives involves the formation of an α-aminophosphonate via a Kabachnik-Fields reaction, which then undergoes intramolecular cyclization. nih.gov

The table below outlines some of the proposed mechanistic steps in the formation of pyrano[3,2-c]pyridine and related derivatives.

Reaction TypeKey Mechanistic StepsResulting SystemReference
Base-mediated cyclizationIntramolecular nucleophilic attack of an amino group on the pyranone ring.2H-Pyrano[3,2-c]pyridines researchgate.net
Knoevenagel condensation / 6π-electrocyclizationFormation of a 1-oxatriene intermediate followed by electrocyclic ring closure.Fused Pyrano[2,3-b]pyrans rsc.org
Multi-component reactionNucleophilic attack, intramolecular O-cyclization.2-Oxo-2H-pyran-3-carbonitriles acs.org
Multi-component reactionFormation of enaminonitrile, followed by cyclization.Pyrano[2,3-c]pyrazoles nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the verification of the 2H-pyrano[3,2-c]pyridin-2-one framework.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. In derivatives of the 2H-pyrano[3,2-c]quinoline-2-one system, which serves as a close analogue, the aromatic protons of the quinoline (B57606) and any substituents, as well as the vinylic proton on the pyranone ring, resonate in distinct regions of the spectrum. estranky.sk

For instance, in the spectrum of 3-phenyl-2H-pyrano[3,2-c]quinolin-2-one, the aromatic protons appear as complex multiplets in the downfield region, typically between δ 7.42 and 8.32 ppm. estranky.sk The ¹H NMR spectrum for the pyridine (B92270) analogue would be expected to show characteristic signals for the pyridine ring protons, with chemical shifts influenced by the fused pyranone ring. The proton on the pyranone ring typically appears as a singlet. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for 3-Phenyl-2H-pyrano[3,2-c]quinolin-2-one

Chemical Shift (δ ppm) Multiplicity Assignment
8.32 s H-C(4)
8.21 d H-C(10)
8.00 dd H-C(7)
7.91 ddd H-C(9)
7.74 dm Phenyl Protons
7.66 ddd H-C(8)
7.47 dm Phenyl Protons
7.42 m Phenyl Protons

Data recorded in DMSO-d6. Source: estranky.sk

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of the molecule. The spectrum of a this compound derivative would display distinct signals for the carbonyl carbon, the carbons of the fused pyridine and pyranone rings, and any substituent carbons. The chemical shifts for pyridine carbons typically appear with the C2 and C6 carbons being the most deshielded. testbook.com

In the analogue 3-phenyl-2H-pyrano[3,2-c]quinolin-2-one, the carbonyl carbon (C=O) of the pyranone ring resonates significantly downfield at approximately δ 159.7 ppm. estranky.sk The other quaternary and methine carbons of the fused heterocyclic system and the phenyl group appear between δ 109.0 and 159.4 ppm. estranky.sk

Table 2: Representative ¹³C NMR Spectral Data for 3-Phenyl-2H-pyrano[3,2-c]quinolin-2-one

Chemical Shift (δ ppm) Assignment
159.7 C=O (C2)
159.4 C4a
158.6 C10b
139.3 C4
137.0 C6a
134.6 Phenyl C
133.4 C9
129.2 Phenyl C
128.9 Phenyl C
128.7 Phenyl C
126.0 C8
123.4 C7
122.9 C10
116.5 C10a
112.2 C5
109.0 C3

Data recorded in DMSO-d6. Source: estranky.sk

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For the this compound structure, the most prominent absorption band is associated with the carbonyl (C=O) stretching vibration of the lactone ring.

This strong absorption peak is typically observed in the region of 1660–1696 cm⁻¹. researchgate.netscielo.org.mx In studies of 2H-pyrano[3,2-c]quinolin-2-one derivatives, a strong C=O absorption band was recorded at 1676 cm⁻¹. estranky.sk Other characteristic bands in the IR spectrum correspond to C=C and C-N stretching vibrations of the aromatic rings, as well as C-O stretching of the pyranone ring. estranky.sk

Table 3: Key IR Absorption Bands for a 3-Phenyl-2H-pyrano[3,2-c]quinolin-2-one Analogue

Wavenumber (cm⁻¹) Intensity Assignment
1676 Strong C=O (Lactone carbonyl) stretch
1629 Strong C=C Aromatic stretch
1549 Strong Aromatic ring vibrations
1492 Strong Aromatic ring vibrations
1203 Strong C-O (Ester) stretch

Source: estranky.sk

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation of the this compound system allows it to absorb light in the UV-Vis region. Although specific data for the parent compound is not detailed in the provided search context, related pyran-fused heterocyclic systems are known to exhibit absorption maxima (λmax) in the range of 330 to 370 nm. nih.gov Furthermore, some derivatives of the analogous 2H-pyrano[3,2-c]quinolin-2-one system have been noted for their intensive blue fluorescence properties, which is a direct result of strong absorption in the UV range. estranky.skresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.gov

For derivatives of 2H-pyrano[3,2-c]quinolin-2-one, Electrospray Ionization (ESI) mass spectrometry has been used to confirm the molecular weight. For example, the ESI-MS spectrum of 4-(2-oxo-2H-pyrano[3,2-c]quinolin-3-yl)benzoic acid showed the deprotonated molecular ion [M-H]⁻ at an m/z of 290.0, consistent with its structure. estranky.sk The fragmentation patterns of related pyran-fused heterocycles often show an initial loss of a carbon monoxide (CO) molecule from the pyranone ring. asianpubs.org HR-MS analysis is routinely used to confirm that the measured exact mass corresponds to the calculated elemental composition, providing definitive structural proof. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This data is then compared to the calculated theoretical percentages for the proposed molecular formula, providing essential validation of the compound's composition. researchgate.net

For the synthesized analogue 3-phenyl-2H-pyrano[3,2-c]quinolin-2-one, the experimental values obtained from elemental analysis were in close agreement with the calculated values for the molecular formula C₁₈H₁₃NO₃, confirming its elemental composition. estranky.sk

Table 4: Elemental Analysis Data for 3-Phenyl-2H-pyrano[3,2-c]quinolin-2-one (C₁₈H₁₃NO₃)

Element Calculated (%) Found (%)
Carbon (C) 74.22 74.55
Hydrogen (H) 4.50 4.68
Nitrogen (N) 4.81 5.12

Source: estranky.sk

Computational and Theoretical Investigations of 2h Pyrano 3,2 C Pyridin 2 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to investigate the properties of heterocyclic systems like 2H-pyrano[3,2-c]pyridin-2-one. Theoretical calculations are typically performed using hybrid DFT methods, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), often paired with basis sets like 6-31G(d,p) or 6-311G(d,p), to compute optimized geometries, electronic properties, and reactivity descriptors. inpressco.comnih.govnih.gov

Ground State Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its nuclei. nih.gov For derivatives of this compound, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These theoretical values can be compared with experimental data, if available, to validate the computational method. nih.gov The resulting optimized structures reveal the planarity or non-planarity of the fused ring system, which can influence molecular packing in the solid state and interactions with biological targets. nih.govnih.gov

Below is a representative table of theoretical geometric parameters for a pyridine (B92270) derivative, calculated using DFT methods.

Table 1: Calculated Geometrical Parameters
ParameterTypical Calculated Value
Bond Lengths (Å)
C=O~1.21 - 1.23
C-O (pyran ring)~1.37 - 1.39
C-N (pyridine ring)~1.33 - 1.38
C=C~1.36 - 1.45
Bond Angles (°)
O-C=O~118 - 122
C-N-C (pyridine ring)~117 - 120
C-O-C (pyran ring)~116 - 119

Electronic Properties and Molecular Orbitals (HOMO, LUMO) Analysis

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding the electronic and optical properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The spatial distribution of these orbitals indicates the regions in the molecule that are most likely to be involved in chemical reactions and charge transfer processes. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov For this compound derivatives, DFT calculations show that the distribution of HOMO and LUMO orbitals is often spread across the fused ring system, and the energy gap can be tuned by adding electron-donating or electron-withdrawing substituents. researchgate.net

Energetic Analysis (e.g., Ionization Potential, Electron Affinity)

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the energetic properties of the molecule. These parameters provide insight into the molecule's potential to participate in charge-transfer interactions. nih.gov

  • Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO. nih.govresearchgate.net
  • Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO. nih.govresearchgate.net
  • Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.
  • Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (IP - EA) / 2. A higher value indicates a "harder," less reactive molecule. nih.gov
  • Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule undergoes chemical reactions. nih.gov
  • Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η). nih.gov
  • These descriptors are crucial for predicting how derivatives of this compound might interact with biological systems or other chemical species.

    Table 2: Calculated Quantum Chemical Descriptors
    ParameterFormula
    HOMO Energy (EHOMO)Directly calculated
    LUMO Energy (ELUMO)Directly calculated
    Energy Gap (ΔE)ELUMO - EHOMO
    Ionization Potential (IP)-EHOMO
    Electron Affinity (EA)-ELUMO
    Chemical Hardness (η)(IP - EA) / 2
    Chemical Softness (S)1 / η
    Electrophilicity Index (ω)(IP + EA)² / (4η)

    Time-Dependent Density Functional Theory (TDDFT) for Optoelectronic Properties

    To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the excited-state properties, such as vertical excitation energies, oscillator strengths, and electronic absorption spectra (UV-Vis). ijcce.ac.irresearchgate.netmaterialsciencejournal.org The results from TD-DFT calculations help in understanding the nature of electronic transitions, for instance, whether they are localized on a part of the molecule or involve charge transfer across the molecular scaffold. materialsciencejournal.org For this compound systems, TD-DFT can predict their potential use in optoelectronic applications, such as organic light-emitting diodes (OLEDs), by characterizing their light absorption and emission properties. researchgate.net Calculations are often performed using functionals like CAM-B3LYP, which are specifically designed to better describe charge-transfer states. rsc.org

    Molecular Docking Studies for Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For derivatives of this compound, docking studies have been performed to explore their potential as anticancer agents by investigating their interactions with key protein targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.egmdpi.comnih.gov

    The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate its binding affinity. The results can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ekb.eg For example, a docking study on a pyrano[3,2-c]pyridine derivative showed its ability to bind to the active sites of both EGFR and VEGFR-2, postulating a mechanism for its cytotoxic activity. ekb.eg The validity of the docking protocol is often confirmed by re-docking the native co-crystallized ligand into the protein's active site and ensuring the predicted pose is close to the experimental one (low RMSD value). ekb.eg

    Table 3: Example of Molecular Docking Results for a Pyrano[3,2-c]pyridine Derivative
    Target ProteinPDB CodeBinding Energy (kcal/mol)Key Interacting Residues
    EGFR1M17-7.5 to -9.0Met793, Leu718, Val726
    VEGFR-24ASD-8.0 to -9.5Cys919, Asp1046, Glu885

    Structure-Activity Relationship (SAR) Studies based on Computational Data

    Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational data from DFT and molecular docking provide a quantitative basis for establishing these relationships. By synthesizing a series of this compound analogues with different substituents and calculating their electronic properties and binding affinities, researchers can build predictive SAR models. nih.gov

    For instance, studies on pyrano[3,2-c]pyridine derivatives have shown that the nature of the substituent on the core scaffold significantly influences cytotoxic potency. ekb.eg Computational analysis can explain these observations; for example, adding an electron-withdrawing group might alter the molecule's HOMO-LUMO gap, making it more reactive, or it could introduce a new hydrogen bond donor/acceptor that improves binding to a target protein. One study noted that substituting the pyranopyridine moiety with a chloroacetamide fragment led to a slight increase in cytotoxicity, whereas adding an acetamide (B32628) or N,N-dimethylformimidamide group resulted in weaker potency. ekb.eg These insights are invaluable for the rational design of new, more effective compounds.

    Exploration of Biological Activities and Mechanistic Insights of Pyrano 3,2 C Pyridin 2 One Derivatives

    Enzyme Inhibition Studies

    The structural framework of pyrano[3,2-c]pyridin-2-one serves as a versatile template for the design of potent and selective enzyme inhibitors. Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating significant inhibitory activity against several key enzymatic targets.

    Factor XIa (FXIa) is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. mdpi.com Its inhibition is a promising anticoagulant strategy with the potential for a lower risk of bleeding compared to traditional therapies. mdpi.combioworld.com Bicyclic pyridin-2-one derivatives have been identified as inhibitors of coagulation factor XIa. bioworld.com Specifically, compounds based on a 1-(pyridin-2-ylmethyl)pyridin-2(1H)-one structure have been developed that bind strongly and selectively to FXIa. bioworld.com Research into six-membered ring replacements for other scaffolds led to the discovery of potent and selective pyridine (B92270) and pyridinone-based factor XIa inhibitors. nih.gov These studies highlight the potential of the pyridinone core, a key component of the 2H-pyrano[3,2-c]pyridin-2-one structure, in the development of novel antithrombotic agents.

    Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. nih.gov Consequently, XO is a key target for the treatment of this condition. nih.gov A series of pyrano[3,2-d]pyrimidine derivatives were synthesized and evaluated for their in vitro XO inhibitory activity. researchgate.net Among the synthesized compounds, some were found to be potent enzyme inhibitors, with one derivative, compound 9d, exhibiting a mixed-type inhibition mechanism. researchgate.net

    Table 1: Xanthine Oxidase Inhibition by Pyrano-pyrimidine Derivatives

    Compound IC50 (µM) Inhibition Type
    4d 8 Not specified
    8d 8.5 Not specified
    9d 7 Mixed-type

    Data sourced from a study on pyrano[3,2-d]pyrimidine derivatives. researchgate.net

    α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a well-established therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. semanticscholar.orgmdpi.com Various pyran-based heterocyclic compounds have been investigated for this purpose. semanticscholar.orgnih.gov A study on pyrano[3,2-c]quinoline derivatives revealed that most of the synthesized compounds exhibited more potent α-glucosidase inhibitory activity than the standard drug, acarbose. nih.gov The most active compound, 1-(2-bromophenyl)-1H-benzo[h]pyrano[3,2-c]quinoline-3,12(2H,11H)-dione (6e), was identified as a non-competitive inhibitor of α-glucosidase. nih.gov Another study on novel pyridone derivatives showed promising dual inhibition of both α-amylase and α-glucosidase. researchgate.net

    Table 2: α-Glucosidase Inhibition by Pyrano[3,2-c]quinoline Derivatives

    Compound IC50 (µM) Kinetic Profile Ki (µM)
    6e 63.7 ± 0.5 Non-competitive 72
    Acarbose (Standard) >800 - -

    Data from a study on pyrano[3,2-c]quinoline derivatives. nih.gov

    Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair, particularly in the base excision repair pathway. semanticscholar.org PARP inhibitors have emerged as a significant class of anticancer agents, especially for tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations. onclive.com A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated as potential PARP-1 inhibitors. semanticscholar.orgrsc.org Several of these compounds demonstrated potent inhibitory activity against PARP-1, with IC50 values in the nanomolar range, comparable or superior to the approved PARP inhibitor Olaparib. rsc.orgresearchgate.net

    Table 3: PARP-1 Inhibition by Pyrano[2,3-d]pyrimidine Derivatives

    Compound PARP-1 IC50 (nM)
    S2 4.06 ± 0.18
    S7 3.61 ± 0.15
    Olaparib (Standard) 5.77

    Data sourced from a study on pyrano[2,3-d]pyrimidine-2,4-dione analogues. rsc.orgresearchgate.net

    Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are oncogenic drivers in several cancers, including gliomas and acute myeloid leukemia (AML). nih.govnih.gov These mutations lead to the neomorphic production of the oncometabolite R-2-hydroxyglutarate (2-HG). nih.govresearchgate.net A medicinal chemistry campaign focusing on a pyrid-2-one core, which is central to the this compound structure, produced a series of potent inhibitors against the R132H and R132C mutant forms of IDH1. nih.govnih.govresearchgate.net Systematic structure-activity relationship (SAR) efforts led to the development of highly potent inhibitors, demonstrating the viability of this scaffold for targeting mIDH1. nih.gov

    Cellular Activity and Mechanistic Pathways

    Beyond direct enzyme inhibition, derivatives of the pyrano[3,2-c]pyridine scaffold have shown significant activity at the cellular level, particularly in the context of cancer.

    Studies have reported that pyrano[3,2-c]pyridine-based derivatives possess promising anticancer properties. ekb.eg A novel set of these compounds was synthesized and tested for antitumor activity against various cancer cell lines, including colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7). ekb.eg One of the derivatives, a formimidate, demonstrated the best cytotoxic activity against all tested cell lines, with IC50 values of 5.2 µM for HCT-116, 3.4 µM for HepG-2, and 1.4 µM for MCF-7. ekb.eg Docking studies suggested that the mechanism of cytotoxicity could be related to the inhibition of EGFR and VEGFR-2 kinases. ekb.eg

    Furthermore, the anti-proliferative activity of 2-oxo-pyridine and related spiro-pyridine derivatives has been evaluated, showing their potential as inhibitors of wild-type EGFR and VEGFR-2. researchgate.net Certain derivatives exhibited remarkable activity against Caco-2 colon cancer cells, with one compound showing a lower IC50 value (7.83 µM) than the standard drug Doxorubicin (B1662922) (12.49 µM). researchgate.net Mechanistic studies revealed that this compound promoted apoptosis by increasing the expression of the pro-apoptotic protein Bax and suppressing the anti-apoptotic protein Bcl-2. researchgate.net

    Antiproliferative and Cytotoxic Mechanisms in Cell Lines

    Pyrano[3,2-c]pyridine derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines. Research has shown that these compounds can induce cancer cell death through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.

    One study reported that a novel set of pyrano[3,2-c]pyridine derivatives exhibited weak to moderate bioactivities on the examined cell lines. However, a formimidate derivative demonstrated notable cytotoxic activity against all tested cell lines, with IC50 values of 5.2 ± 0.1, 3.4 ± 0.3, and 1.4 ± 0.6 µM against HCT-116, HepG-2, and MCF-7 cell lines, respectively ekb.eg. In another study, novel pyrano[3,2-c]pyridine compounds inhibited the growth and proliferation of MCF-7 breast cancer cells in a dose- and time-dependent manner. The IC50 values for these compounds after 24 hours of exposure ranged from 60±4.0 to 180±6.0 μM researchgate.net.

    Table 1: Antiproliferative Activity of Pyrano[3,2-c]pyridine Derivatives

    Compound Cell Line IC50 (µM) Reference
    Formimidate derivative HCT-116 (Colon Carcinoma) 5.2 ± 0.1 ekb.eg
    Formimidate derivative HepG-2 (Hepatic Carcinoma) 3.4 ± 0.3 ekb.eg
    Formimidate derivative MCF-7 (Breast Carcinoma) 1.4 ± 0.6 ekb.eg
    4-CP.P MCF-7 (Breast Carcinoma) 60 ± 4.0 researchgate.net
    P.P MCF-7 (Breast Carcinoma) 100 ± 5.0 researchgate.net
    3-NP.P MCF-7 (Breast Carcinoma) 140 ± 5.0 researchgate.net
    TPM.P MCF-7 (Breast Carcinoma) 180 ± 6.0 researchgate.net
    Apoptosis Induction Pathways

    Several studies have confirmed that pyrano[3,2-c]pyridine derivatives can induce apoptosis, or programmed cell death, in cancer cells. For instance, certain 4-arylpyrano-[3,2-c]-pyridones have been shown to be strong inducers of apoptosis in Jurkat cell lines at a concentration of 5 μM africanjournalofbiomedicalresearch.com. The extent of apoptosis induction, which reached 50-60% after a 36-hour treatment, was comparable to that of the known antimitotic agent colchicine (B1669291) at the same concentration africanjournalofbiomedicalresearch.com.

    Further investigation into the apoptotic effects of a novel pyrano[3,2-c]pyridine derivative, 4-CP.P, on MCF-7 breast cancer cells revealed an increase in the sub-G1 population after 72 hours of treatment. This was accompanied by the exposure of phosphatidylserine (B164497) on the outer cell membrane, a hallmark of early apoptosis researchgate.net. The induction of apoptosis was qualitatively confirmed through methods such as acridine (B1665455) orange/ethidium bromide (AO/EtBr) staining and DNA fragmentation assays researchgate.net.

    Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

    A key mechanism through which pyrano[3,2-c]pyridine derivatives exert their antiproliferative effects is by arresting the cell cycle at the G2/M phase. This phase is a critical checkpoint for cell division, and its disruption can lead to mitotic catastrophe and cell death.

    Flow cytometric analysis of Jurkat cells treated with pyranopyridone derivatives showed a pronounced cell cycle arrest in the G2/M phase africanjournalofbiomedicalresearch.com. This effect is characteristic of antimitotic agents that interfere with microtubule assembly africanjournalofbiomedicalresearch.com. Similarly, treatment of various cancer cell lines with pyrano[3,2-c]carbazole derivatives, a related class of compounds, also resulted in G2/M phase arrest mdpi.com. This arrest was associated with a significant disruption of the microtubule network and an increase in the levels of cyclin B1 protein, a key regulator of the G2/M transition mdpi.com.

    Tubulin Polymerization Inhibition

    The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established strategy in cancer therapy. Several pyrano[3,2-c]pyridine and related derivatives have been identified as potent inhibitors of this process.

    Mechanistic studies have revealed that these compounds can block in vitro tubulin polymerization bohrium.com. The ability of pyrano[3,2-c]pyridones to induce a G2/M phase arrest is indicative of an antitubulin mechanism africanjournalofbiomedicalresearch.com. Molecular docking studies have further suggested that these compounds may exert their effect by occupying the colchicine binding site on the tubulin polymer mdpi.com. In particular, one pyrano[3,2-c]carbazole derivative was found to strongly inhibit tubulin assembly, with an activity comparable to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4) mdpi.com.

    Antioxidative Stress Activity

    While extensive research has been conducted on the anticancer and antimicrobial properties of pyrano[3,2-c]pyridine derivatives, direct studies on the antioxidative stress activity of the this compound core are limited. However, investigations into structurally related pyranopyrazole derivatives have demonstrated significant antioxidant potential bohrium.comarakmu.ac.ir.

    In one study, three newly synthesized pyrano-[2,3-c]-pyrazole derivatives were screened for their antioxidant properties using both in vivo and in vitro assays. The results indicated that these compounds are biologically active and possess potent antioxidant activities bohrium.com. The in vitro bioassays, specifically the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, revealed that one of the derivatives possessed a significant antioxidant activity, even greater than that of the standard antioxidant, ascorbic acid bohrium.com. These findings suggest that the pyranopyridine scaffold, in general, may contribute to antioxidant effects, warranting further investigation into the specific capabilities of this compound derivatives in mitigating oxidative stress.

    Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antimycobacterial)

    The fused pyranopyridine ring system is a structural feature in many synthetic and natural products that exhibit a wide range of biological activities, including antimicrobial effects jchr.org. Various derivatives of the pyrano[3,2-c]pyridine scaffold have been synthesized and evaluated for their activity against a spectrum of microbial pathogens.

    Several pyrano[3,2-c]pyridine derivatives have been found to be active against various bacterial and fungal strains jchr.org. For instance, a study on 2H-pyrano[2,3-c]pyridine derivatives demonstrated high antimicrobial activity, with some compounds showing effective bacteriostatic and bactericidal effects on Yersinia enterocolitica strains researchgate.net. One derivative, in particular, exhibited a pronounced antiyersiniotic activity, with an inhibitory effect at a concentration of 25.0 μg/ml researchgate.net.

    In a study of pyrano[2,3-c]pyrazole derivatives, one compound showed significant activity against E. coli and K. pneumonia with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL, and against L. monocytogenes and S. aureus at a concentration of 12.5 mg/mL biointerfaceresearch.com.

    Furthermore, research into pyrano[3,2-c]pyridine derivatives has revealed their potential as antimycobacterial agents. One derivative, 2-amino-4-[4-(dimethylamino)phenyl]-8-(E)-[4- (dimethylamino)phenyl] methylidene-6-methyl- 5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3- carbonitrile, was found to be 100 times more effective than the standard drug isoniazid (B1672263) in treating multidrug-resistant Mycobacterium tuberculosis (MDR-TB) africanjournalofbiomedicalresearch.com.

    Table 2: Antimicrobial Activity of Pyrano[3,2-c]pyridine and Related Derivatives

    Compound Class Microorganism Activity (MIC) Reference
    2H-pyrano[2,3-c]pyridine derivative Yersinia enterocolitiga 25.0 μg/ml researchgate.net
    Pyrano[2,3-c]pyrazole derivative E. coli 6.25 mg/mL biointerfaceresearch.com
    Pyrano[2,3-c]pyrazole derivative K. pneumonia 6.25 mg/mL biointerfaceresearch.com
    Pyrano[2,3-c]pyrazole derivative L. monocytogenes 12.5 mg/mL biointerfaceresearch.com
    Pyrano[2,3-c]pyrazole derivative S. aureus 12.5 mg/mL biointerfaceresearch.com
    Pyrano[3,2-c]pyridine derivative MDR- M. tuberculosis 100x more effective than isoniazid africanjournalofbiomedicalresearch.com

    Anti-inflammatory Mechanisms

    The anti-inflammatory potential of pyrano[3,2-c]pyridine derivatives has been explored, with studies on structurally similar compounds providing insights into their mechanisms of action. Research on pyrano[3,2-c]quinolone analogues, which share a core structural motif, has demonstrated promising anti-inflammatory and anticancer activities nih.gov.

    A series of pyrano[3,2-c]quinolone derivatives were screened for their ability to inhibit the production of pro-inflammatory cytokines. The most active compounds in the series showed promising results in the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) nih.gov. The structure-activity relationship of these compounds suggested that substitution at the C4 position of the pyrano[3,2-c]quinolone structural motif is important for both TNF-α and IL-6 inhibition nih.gov. This indicates that pyrano[3,2-c]pyridin-2-one derivatives may exert their anti-inflammatory effects through the modulation of key inflammatory signaling pathways involving these cytokines.

    Phytotoxic Activity Evaluations of Pyrano[3,2-c]pyridin-2-one Derivatives

    The investigation into the phytotoxic properties of this compound derivatives has revealed that these compounds can exhibit significant inhibitory effects on plant growth. Research in this area has focused on the synthesis of various analogues and their subsequent evaluation against different plant species to determine their potential as herbicidal agents.

    A study centered on new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one explored the phytotoxic activity of several synthesized compounds, including those with a pyrano[3,2-c]pyridine core structure mdpi.com. The evaluations were conducted to assess the impact of these derivatives on the germination and growth of monocotyledonous and dicotyledonous plants.

    The research findings indicate that the phytotoxicity of these derivatives is influenced by their chemical structure. The presence of different substituents on the pyrano[3,2-c]pyridine skeleton plays a crucial role in the extent of their inhibitory activity.

    Detailed findings from the study on the phytotoxic effects of specific pyrano[3,2-c]pyridin-5(6H)-one derivatives are presented below. The evaluation was performed on Lactuca sativa L. (lettuce), a representative dicotyledonous plant, and Lolium multiflorum (Italian ryegrass), a representative monocotyledonous plant. The activity was assessed by measuring the percentage of inhibition of germination and root elongation.

    The results, as summarized in the following tables, demonstrate the varying degrees of phytotoxic activity exerted by the tested compounds.

    Table 1: Phytotoxic Activity of Pyrano[3,2-c]pyridin-5(6H)-one Derivatives on Lactuca sativa L.

    CompoundConcentration (µg/mL)Germination Inhibition (%)Root Elongation Inhibition (%)
    4g' 1001545
    2003070
    4h' 1002560
    2005085

    Table 2: Phytotoxic Activity of Pyrano[3,2-c]pyridin-5(6H)-one Derivatives on Lolium multiflorum

    CompoundConcentration (µg/mL)Germination Inhibition (%)Root Elongation Inhibition (%)
    4g' 1001035
    2002560
    4h' 1002050
    2004075

    These findings underscore the potential of this compound derivatives as a class of compounds with notable phytotoxic activity, warranting further investigation into their mechanism of action and structure-activity relationships for the development of new herbicidal agents.

    Applications and Future Directions in Chemical Research

    Pyrano[3,2-c]pyridine Derivatives as Versatile Intermediates in Organic Synthesis

    Pyrano[3,2-c]pyridine derivatives are highly valued as intermediates in organic synthesis due to their fused heterocyclic structure, which allows for the creation of a wide array of complex molecules. africanjournalofbiomedicalresearch.comresearchgate.net Their synthesis is often achieved through efficient and convergent methods, particularly multi-component reactions (MCRs). africanjournalofbiomedicalresearch.comasianpubs.org MCRs are one-pot processes where three or more reactants combine to form a product that incorporates atoms from all starting materials, offering advantages in terms of efficiency and atom economy. asianpubs.org

    A common and straightforward approach involves the one-pot condensation of aromatic aldehydes, malononitrile (B47326), and a source of the pyridine (B92270) ring, such as ethyl acetoacetate (B1235776). asianpubs.orgresearchgate.net This versatility allows for the generation of diverse libraries of substituted pyrano[3,2-c]pyridines by simply varying the starting components. africanjournalofbiomedicalresearch.com For instance, a microwave-assisted, solvent-free synthesis using piperazine (B1678402) as a catalyst has been shown to produce 2-amino-4-aryl-5-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile derivatives in good to excellent yields (65-94%). asianpubs.orgresearchgate.net The structural versatility of the pyrano[3,2-c]pyridine system makes it a valuable precursor for developing new pharmaceutical agents and other functional organic compounds. africanjournalofbiomedicalresearch.com

    Utility in Materials Science and Organic Electronics

    The unique electronic properties of fused heterocyclic systems have drawn attention to pyrano[3,2-c]pyridine derivatives for applications in materials science, particularly in the field of organic electronics. journalijsra.com While research on the pyrano[3,2-c]pyridine core itself is emerging, studies on analogous structures like pyrano[3,2-c]chromenes and pyrano[3,2-c]quinolines provide significant insight into their potential. ijcce.ac.irnih.govijcce.ac.ir

    The optoelectronic properties of these compounds—how they interact with light and electricity—are central to their potential use in devices like Organic Light-Emitting Diodes (OLEDs) and solar cells. journalijsra.comijcce.ac.ir The nitrogen and oxygen heteroatoms within the molecular framework play a crucial role in defining their electronic and optical characteristics. nih.gov Computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are employed to study the structural stability, electronic properties, and absorption wavelengths of these derivatives. ijcce.ac.irijcce.ac.ir Research on related pyrano[3,2-c]chromenes shows that the introduction of different substituents (e.g., thiophenyl, pyridinyl) can tune these properties. ijcce.ac.ir For pyrano[3,2-c]quinoline derivatives, their potential as organic semiconductors in solar cell applications remains a largely untapped but promising area of investigation. nih.gov

    The ability of a material to transport electrical charge is fundamental to its function as a semiconductor. Organic semiconductors are classified as p-type (hole-transporting) or n-type (electron-transporting). The pyridine ring is known to be a component of excellent electron-transporting materials. journalijsra.com

    For related pyrano[3,2-c]chromene derivatives, theoretical calculations of ionization potential, electron affinity, and reorganization energies help predict their charge transport behavior. ijcce.ac.irijcce.ac.ir A key finding is that smaller electron reorganization energies are indicative of efficient electron transport, making such materials suitable for use in n-type semiconductor devices. ijcce.ac.irijcce.ac.ir The strategic addition of substituents like thiophene (B33073) and benzo[d] asianpubs.orgekb.egdioxol has been shown to reduce this electron reorganization energy, highlighting a clear path toward designing effective n-type materials based on this general scaffold. ijcce.ac.ir These findings suggest that pyrano[3,2-c]pyridine derivatives are strong candidates for development as n-type organic semiconductors.

    Design of Novel Chemical Probes and Scaffolds

    The pyrano[3,2-c]pyridine framework is a privileged scaffold in medicinal chemistry, serving as the foundation for designing novel chemical probes and therapeutic agents. ekb.egnih.gov A significant body of research has focused on developing derivatives with anticancer properties. ekb.egnih.govtandfonline.com These compounds are often designed to inhibit key biological targets involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.egnih.govtandfonline.com

    The antiproliferative activity of synthesized derivatives is typically evaluated against a panel of human cancer cell lines. For example, a series of novel pyrano[3,2-c]pyridine derivatives were tested against colon carcinoma (HCT-116), hepatic carcinoma (HepG-2), and breast carcinoma (MCF-7) cell lines. ekb.eg The results demonstrated that substitutions on the core scaffold significantly influence cytotoxic activity. ekb.eg

    CompoundTarget Cell LineIC₅₀ (µM)Reference Drug (Doxorubicin) IC₅₀ (µM)
    Formimidate Derivative 5HCT-116 (Colon)5.2 ± 0.15.2 ± 0.30
    Formimidate Derivative 5HepG-2 (Liver)3.4 ± 0.32.85 ± 0.4
    Formimidate Derivative 5MCF-7 (Breast)1.4 ± 0.61.03 ± 0.4

    As shown in the table, the formimidate derivative 5 displayed potent cytotoxic activity, nearly equipotent to the standard drug doxorubicin (B1662922) against the HCT-116 cell line and showing strong activity against HepG-2 and MCF-7 cells. ekb.eg Such findings underscore the value of the pyrano[3,2-c]pyridine scaffold in generating lead compounds for drug discovery. ekb.eg

    Emerging Research Areas and Unexplored Reactivity

    While the pyrano[3,2-c]pyridine scaffold is well-established in medicinal chemistry, its full potential in other areas is still being uncovered. A key emerging area is its application in materials science, where its optoelectronic and charge transport properties are just beginning to be explored. nih.gov Future research will likely focus on the synthesis and characterization of pyrano[3,2-c]pyridine-based materials for organic electronics, bridging the knowledge gap that currently exists relative to its chromene and quinoline (B57606) analogues. ijcce.ac.irnih.gov

    In the realm of organic synthesis, there is ongoing interest in developing novel MCRs and other synthetic methodologies to expand the diversity of accessible derivatives. africanjournalofbiomedicalresearch.com This includes exploring new starting materials and catalysts to create libraries of compounds with unique substitution patterns.

    Furthermore, the biological activities of pyrano[3,2-c]pyridine derivatives are not limited to anticancer effects. The pyridine scaffold is known to be a component in a wide range of bioactive compounds, including antimicrobial and neurotropic agents. nih.govijnrd.orgnih.gov An important future direction is the screening of pyrano[3,2-c]pyridine libraries against a broader range of biological targets to identify new therapeutic applications. The exploration of unexplored reactivity, such as novel cycloaddition reactions or late-stage functionalization of the heterocyclic core, could also unlock new chemical space and lead to the discovery of compounds with unique properties.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 2H-pyrano[3,2-c]pyridin-2-one derivatives, and how do reaction conditions influence yield?

    • Methodology : The compound is typically synthesized via tandem reactions involving 4-hydroxycoumarin or pyridone derivatives with Baylis-Hillman adducts. For example, 4-hydroxy-2H-chromen-2-one reacts with methyl acrylate-derived Baylis-Hillman adducts in acetonitrile using DBU (1,8-diazabicycloundec-7-ene) and Pd₂(dba)₃ as catalysts. Yield optimization (up to 84%) depends on substituent electronic effects and solvent choice (e.g., CH₃CN vs. MeOH) .
    • Key Data : Substituents with electron-donating groups (e.g., methoxy) improve yield, while electron-withdrawing groups require longer reaction times .

    Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

    • Methodology :

    • ¹H/¹³C NMR : Assigns aromatic and alkyl proton environments (e.g., δ 7.29–7.26 ppm for methoxybenzyl substituents) .
    • FT-IR : Confirms lactone carbonyl stretches (~1700–1750 cm⁻¹) and substituent-specific vibrations (e.g., C-O-C at 1250 cm⁻¹) .
    • MS-ESI/HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for 3-ethyl derivatives at m/z 297.1) .

    Advanced Research Questions

    Q. How can computational methods (DFT/TDDFT) resolve contradictions in photophysical data for these compounds?

    • Methodology : Density functional theory (DFT) optimizes ground-state geometries, while time-dependent DFT (TDDFT) predicts excited-state transitions. For example, B3LYP/6-31G(d,p) calculations explain emission wavelength variations (345–420 nm) in dichloromethane by correlating substituent-induced HOMO-LUMO gaps (ΔE = 3.1–3.5 eV) .
    • Data Conflict Resolution : Discrepancies between experimental and theoretical Stokes shifts can arise from solvent polarity effects, requiring explicit solvent models in simulations .

    Q. What strategies improve regioselectivity in multi-component syntheses of fused pyrano-pyridinone derivatives?

    • Methodology : Use steric/electronic directing groups. For example, 4-hydroxyquinolin-2-ones react with chlorocarbonyl ketenes to form pyrano[3,2-c]quinolin-2,5-diones with >90% regioselectivity under solvent-free conditions. Piperidine or La(OTf)₃ catalysts enhance reaction rates .
    • Case Study : Diastereoselective synthesis of acetal-fused derivatives via 2-C-formyl glycals demonstrates stereochemical control at the C-4 position .

    Q. How do substituents impact redox properties, and how can electrochemical studies guide material applications?

    • Methodology : Cyclic voltammetry (CV) in CH₂Cl₂ reveals reversible oxidation peaks (E₁/₂ = +0.8 to +1.2 V vs. Ag/AgCl) for electron-rich aryl substituents. Electron-withdrawing groups (e.g., nitro) shift reduction potentials negatively, suggesting tunable charge-transport properties .
    • Contradiction Analysis : Discrepancies in redox potentials between similar derivatives may arise from aggregation effects, requiring differential pulse voltammetry (DPV) for clarification .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.